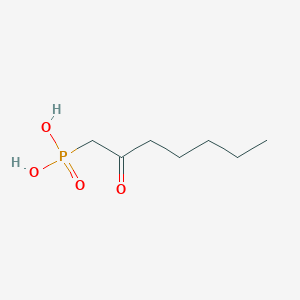

2-Oxoheptylphosphonic acid

Description

Structure

3D Structure

Properties

CAS No. |

69639-73-2 |

|---|---|

Molecular Formula |

C7H15O4P |

Molecular Weight |

194.17 g/mol |

IUPAC Name |

2-oxoheptylphosphonic acid |

InChI |

InChI=1S/C7H15O4P/c1-2-3-4-5-7(8)6-12(9,10)11/h2-6H2,1H3,(H2,9,10,11) |

InChI Key |

ACMQFLCUSWMWKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dimethyl (2-oxoheptyl)phosphonate CAS 36969-89-8 SDS

An In-Depth Technical Guide to Dimethyl (2-oxoheptyl)phosphonate (CAS 36969-89-8): Properties, Safety, and Applications in Synthetic Chemistry and Drug Discovery

Executive Summary

Dimethyl (2-oxoheptyl)phosphonate, identified by CAS number 36969-89-8, is a versatile organophosphorus compound of significant interest to the chemical and pharmaceutical research communities.[1] Primarily recognized as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, it serves as a cornerstone for the stereoselective synthesis of α,β-unsaturated ketones, particularly (E)-alkenes. Its structural features enable the efficient formation of carbon-carbon bonds, making it an indispensable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed safety and handling profile based on its Safety Data Sheet (SDS), and an in-depth exploration of its applications in organic synthesis and drug discovery, including its pivotal role in the synthesis of prostaglandins and other bioactive molecules.[2]

Physicochemical Properties

Dimethyl (2-oxoheptyl)phosphonate is a stable liquid under standard conditions, characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 36969-89-8 | [2][3] |

| Molecular Formula | C₉H₁₉O₄P | [2][3][4] |

| Molecular Weight | 222.22 g/mol | [3][4] |

| IUPAC Name | 1-dimethoxyphosphorylheptan-2-one | [3] |

| Synonyms | (2-Oxoheptyl)phosphonic acid dimethyl ester, Dimethyl (hexanoylmethyl)phosphonate | [3] |

| Appearance | Clear, colorless to slightly yellow liquid | [4][5] |

| Boiling Point | 109 °C @ 0.4 mmHg; 89 °C @ 0.1 mmHg | [4][5] |

| Density | 1.07 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.444 | [5] |

| Storage | Store in a dry, sealed container at room temperature. | [5] |

Safety & Hazard Profile (SDS Analysis)

As a reactive chemical intermediate, Dimethyl (2-oxoheptyl)phosphonate requires careful handling in a laboratory setting. The hazard profile, aggregated from supplier safety data, necessitates stringent adherence to safety protocols.[3][6]

3.1. GHS Hazard Classification

The compound is classified with multiple hazards under the Globally Harmonized System (GHS).[3]

| Hazard Code | Hazard Statement | Hazard Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

| H341 | Suspected of causing genetic defects | Germ Cell Mutagenicity (Category 2) |

| H413 | May cause long lasting harmful effects to aquatic life | Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4) |

3.2. Precautionary Measures & Personal Protective Equipment (PPE)

Given the hazard profile, the following precautions are mandatory:

-

Prevention : Avoid breathing vapor or mist.[6] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6] Use only outdoors or in a well-ventilated area. Obtain special instructions before use.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. A multi-purpose combination respirator cartridge is recommended for operations with a risk of inhalation.

-

Response : In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes.[6] If swallowed, call a POISON CENTER or doctor if you feel unwell.[6] If inhaled, move the person to fresh air.[7]

-

Storage : Store in a well-ventilated place. Keep the container tightly closed and store in a dry environment.[5]

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Insight

The primary utility of Dimethyl (2-oxoheptyl)phosphonate lies in its function as a nucleophile precursor in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds with high stereoselectivity.

Causality of Reactivity : The phosphonate group (P=O) is strongly electron-withdrawing. This property acidifies the protons on the adjacent methylene carbon (the α-carbon). Consequently, a moderately strong base can easily deprotonate this position to generate a stabilized carbanion (a phosphonate ylide). This carbanion is a soft nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone. The reaction proceeds through a cyclic intermediate which then collapses to form an alkene and a water-soluble phosphate byproduct, simplifying purification. A key advantage of the HWE reaction using stabilized phosphonates like this one is the strong preference for the formation of the thermodynamically more stable (E)-alkene.

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Key Applications in Research & Development

Dimethyl (2-oxoheptyl)phosphonate is not merely a synthetic tool but a gateway to constructing biologically relevant molecules.

5.1. Prostaglandin Synthesis The compound is famously used as a key intermediate in the total synthesis of prostaglandins. Prostaglandins are a class of eicosanoid lipid compounds involved in physiological processes such as inflammation, blood flow, and the formation of blood clots. The HWE reaction using this reagent allows for the construction of the characteristic carbon skeleton of prostaglandins, making it a vital component in the drug discovery pipeline for anti-inflammatory and cardiovascular agents.

5.2. Synthesis of Diverse Bioactive Molecules Its utility extends to a wide range of therapeutic targets. Documented applications include its use as a reactant for the synthesis of:

-

κ Opioid Agonists : Utilized in multi-step syntheses to prepare pyrrolomorphinan derivatives, which are investigated for their potential as potent pain relievers with a different side-effect profile than traditional opioids.

-

Endocannabinoid Biosynthesis Inhibitors : Serves as a building block for creating specific inhibitors of enzymes involved in the endocannabinoid system, a crucial target for neurological and inflammatory disorders.

-

Antimicrobial Agents : Used in the Beirut reaction to prepare phosphonylated quinoxaline dioxides, a class of compounds studied for their antimicrobial properties.

5.3. The Broader Role of Phosphonates in Medicinal Chemistry The phosphonate group is a well-established pharmacophore in drug design.[8] It often serves as a bioisosteric replacement for a carboxylate or phosphate group, improving metabolic stability and cell permeability.[8] Phosphonates can act as transition-state inhibitors of enzymes, particularly proteases and synthases, by mimicking the tetrahedral intermediate of substrate hydrolysis.[8] Therefore, Dimethyl (2-oxoheptyl)phosphonate provides a scaffold that can be elaborated into more complex enzyme inhibitors for antiviral or anticancer applications.[9]

Caption: Synthetic utility leading to various bioactive compounds.

Experimental Protocols

6.1. Representative Synthetic Protocol: Horner-Wadsworth-Emmons Olefination

This protocol describes a general procedure for the reaction of Dimethyl (2-oxoheptyl)phosphonate with an aldehyde (e.g., benzaldehyde) to form an (E)-α,β-unsaturated ketone.

-

Objective : To synthesize (E)-1-phenylnon-1-en-3-one.

-

Materials : Dimethyl (2-oxoheptyl)phosphonate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), benzaldehyde, saturated ammonium chloride (NH₄Cl) solution, ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).

-

Methodology :

-

Preparation : Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel. Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane.

-

Solvent Addition : Add anhydrous THF to the flask via cannula. Cool the suspension to 0 °C in an ice bath. Causality: Anhydrous conditions are critical as NaH reacts violently with water. 0 °C is used to control the initial exothermic reaction.

-

Carbanion Formation : Dissolve Dimethyl (2-oxoheptyl)phosphonate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the carbanion is often indicated by the cessation of hydrogen gas evolution.

-

Aldehyde Addition : Cool the reaction mixture back to 0 °C. Add benzaldehyde (1.0 eq.) dropwise.

-

Reaction : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

-

Validation : Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

6.2. Analytical Protocol: Reverse-Phase HPLC Analysis

This protocol is suitable for assessing the purity of Dimethyl (2-oxoheptyl)phosphonate or for monitoring its consumption during a reaction.[10]

-

Objective : To determine the purity of a sample by RP-HPLC.

-

System : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water with 0.1% formic acid. Rationale: Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry (MS) detectors.[10] If MS detection is not required, 0.1% phosphoric acid can be used.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at 210 nm.

-

Sample Preparation : Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL). Dilute to a working concentration of ~50-100 µg/mL with the mobile phase.

-

Injection Volume : 10 µL.

-

Analysis : The purity can be calculated from the peak area percentage in the resulting chromatogram. This method is scalable and can be adapted for preparative separation to isolate impurities.[10]

Conclusion

Dimethyl (2-oxoheptyl)phosphonate (CAS 36969-89-8) is a high-value reagent for researchers in organic synthesis and medicinal chemistry. Its role in the robust and stereoselective Horner-Wadsworth-Emmons reaction provides a reliable method for constructing key molecular scaffolds found in numerous bioactive compounds, most notably prostaglandins. While its synthetic utility is vast, its hazardous properties demand rigorous adherence to safety protocols. A thorough understanding of its reactivity, handling requirements, and applications empowers scientists to leverage this compound effectively and safely in the pursuit of novel chemical entities and therapeutic agents.

References

-

PubChem. (n.d.). Dimethyl (2-oxoheptyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Starshinechemical. (n.d.). Dimethyl (2-Oxoheptyl)phosphonate. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Dimethyl (2-oxoheptyl)phosphonate. Retrieved from [Link]

-

Kafarski, P., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Dimethyl 2-oxoheptylphosphonate | CAS 36969-89-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Dimethyl (2-oxoheptyl)phosphonate | C9H19O4P | CID 580181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl (2-Oxoheptyl)phosphonate | Starshinechemical [starshinechemical.com]

- 5. DIMETHYL (2-OXOHEPTYL)PHOSPHONATE | 36969-89-8 [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. canbipharm.com [canbipharm.com]

- 8. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Dimethyl (2-oxoheptyl)phosphonate | SIELC Technologies [sielc.com]

Topic: The Cornerstone of Modern Olefination: A Guide to the Structure and Reactivity of β-Keto Phosphonates in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Keto phosphonates are a class of organophosphorus compounds distinguished by their unique structural features and versatile reactivity, which have established them as indispensable reagents in modern organic synthesis. Their importance is primarily rooted in their role as key precursors in the Horner-Wadsworth-Emmons (HWE) reaction, a vital method for the stereoselective synthesis of α,β-unsaturated carbonyl compounds.[1][2] Beyond this cornerstone application, their acidic α-protons and ability to undergo various transformations, including alkylations and Michael additions, make them powerful building blocks for complex molecular architectures. This guide provides a comprehensive exploration of the synthesis, structural properties, and diverse reactivity of β-keto phosphonates, with a focus on mechanistic causality and practical applications relevant to pharmaceutical and materials science.

Introduction: The Rise of a Versatile Synthetic Intermediate

Organophosphorus compounds are integral to numerous fields, from medicinal chemistry to agrochemicals.[3] Among them, β-keto phosphonates have emerged as exceptionally valuable intermediates. Their utility stems from a unique combination of a nucleophilic α-carbon (once deprotonated) and an electrophilic carbonyl group, all stabilized by the adjacent phosphonate moiety.

Historically, their synthesis presented challenges, often requiring cryogenic conditions or strong, hazardous bases.[1] However, the development of milder and more efficient synthetic protocols has made them readily accessible, unlocking their full potential for synthetic chemists.[1][4] Their primary claim to fame is their application in the Horner-Wadsworth-Emmons (HWE) reaction, which offers significant advantages over the classical Wittig reaction, including greater nucleophilicity of the carbanion and the simple aqueous removal of the phosphate byproduct.[5] This reaction is a go-to strategy for constructing carbon-carbon double bonds, a fundamental transformation in the synthesis of natural products, pharmaceuticals like prostaglandins, and other complex organic molecules.[6][7]

Core Structural Features and Physicochemical Properties

The reactivity of β-keto phosphonates is a direct consequence of their unique electronic and structural arrangement.

Keto-Enol Tautomerism

A defining characteristic of β-keto phosphonates is their existence as an equilibrium mixture of keto and enol tautomers.[8] This equilibrium is crucial as it influences which reactive pathway the molecule will follow.

Caption: Mechanistic workflow of the Horner-Wadsworth-Emmons reaction.

-

Deprotonation: A base removes the acidic α-proton to generate the nucleophilic phosphonate carbanion. [5]The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used.

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step. [5]3. Cyclization and Elimination: The resulting intermediate rapidly cyclizes to form an oxaphosphetane, which then undergoes syn-elimination to yield the alkene and a dialkyl phosphate salt. [5]The thermodynamic stability of the final E-alkene drives the reaction towards this isomer. The removal of the water-soluble phosphate byproduct is a significant practical advantage over the triphenylphosphine oxide generated in the Wittig reaction.

Field-Proven Experimental Protocol: Synthesis of an α,β-Unsaturated Ester via HWE Reaction

This protocol describes a general, self-validating procedure for the olefination of an aldehyde.

-

Step 1: Reagent Preparation & Inert Atmosphere

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add diethyl (2-oxopropyl)phosphonate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Causality: Anhydrous conditions are essential as the phosphonate carbanion is a strong base and will be quenched by protic solvents like water. An inert atmosphere prevents oxidation.

-

-

Step 2: Deprotonation (Carbanion Formation)

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates complete formation of the anion.

-

Causality: NaH is an irreversible base, ensuring complete conversion to the carbanion. Portion-wise addition controls the exothermic reaction and hydrogen evolution.

-

-

Step 3: Aldehyde Addition

-

Cool the carbanion solution back to 0 °C.

-

Add the aldehyde (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise via a syringe.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

-

Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents side reactions.

-

-

Step 4: Workup and Purification

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup serves two purposes: it quenches any remaining reactive species and removes the water-soluble sodium diethyl phosphate byproduct.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure α,β-unsaturated ester.

-

Alkylation and Michael Addition Reactions

The stabilized carbanion of a β-keto phosphonate is not only a key player in the HWE reaction but also a potent nucleophile for forming other C-C bonds.

-

Alkylation: The enolate can readily participate in S N 2 reactions with alkyl halides to introduce substituents at the α-position. This is a powerful strategy for creating more complex keto phosphonates, which can then be used in subsequent HWE reactions or be converted to α-substituted ketones via dephosphonylation. [9]* Michael Addition: As a soft nucleophile, the β-keto phosphonate enolate is an excellent Michael donor, adding to α,β-unsaturated systems (Michael acceptors) in a conjugate fashion. [10][11]This reaction is highly valuable for building complex carbon skeletons and has been utilized in the asymmetric synthesis of chiral dihydropyranones. [12]

Applications in Drug Development and Medicinal Chemistry

The structural motifs accessible through β-keto phosphonate chemistry are prevalent in biologically active molecules.

-

Enzyme Inhibition: The phosphonate group can act as a stable mimic of the tetrahedral transition state of phosphate hydrolysis, making β-keto phosphonates and their derivatives effective enzyme inhibitors. [3]* Synthesis of Complex Molecules: They are key intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. [6][7]The HWE reaction is often the method of choice for constructing the characteristic unsaturated side chains of these molecules.

-

Bioisosteres: Phosphonic acids, derived from β-keto phosphonates, are important bioisosteres of carboxylic acids, offering modulated acidity, solubility, and metabolic stability in drug candidates.

Conclusion and Future Outlook

β-Keto phosphonates are far more than simple precursors for the Horner-Wadsworth-Emmons reaction. Their rich chemistry, governed by the interplay between the keto, enol, and enolate forms, provides a powerful platform for a wide range of synthetic transformations. The continued development of novel, more sustainable methods for their synthesis, including advanced transition-metal catalysis, will further expand their accessibility and application. [3]As the demand for complex and stereochemically defined molecules grows in the pharmaceutical and materials industries, the versatile and reliable reactivity of β-keto phosphonates ensures they will remain a cornerstone of the synthetic chemist's toolkit.

References

-

Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. [Link]

-

Tabbo, A. (2024). Synthesis of β–keto-Phosphonates by Microwave-Assisted Palladium(II)-Catalyzed Addition Reaction to Nitriles. Uppsala University. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Cravotto, G., et al. (2014). Direct synthesis of b-ketophosphonates and vinyl phosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. RSC Advances. [Link]

-

Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

-

Lee, K., & Wiemer, D. F. (1995). Dephosphonylation of β-Keto Phosphonates with LiAlH4. Journal of Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2016). Does the synthesis of beta-keto phosphonates from esters have a name? [Link]

-

Aksenov, A. V., et al. (2020). Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry. [Link]

-

Keglevich, G. (2019). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules. [Link]

-

Tănase, C. I., et al. (2020). New β-ketophosphonates for the synthesis of prostaglandin analogues. 2 Phosphonates with bicyclo[3.3.0]octene and bicyclo[3.3.0]octane scaffolds linked to the β-keto group. New Journal of Chemistry. [Link]

-

Tănase, C. I., et al. (2021). New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

-

Organic Chemistry Portal. A General Procedure for the Preparation of β-Ketophosphonates. [Link]

-

Wang, Y., et al. (2016). Michael Addition–Lactonization of Arylacetyl Phosphonate to β,γ-Unsaturated α-Keto Esters for the Synthesis of Chiral syn-3,4-Dihydropyranones and 5,6-Dihydropyranones. Organic Letters. [Link]

-

Berlin, K. D., et al. (1981). Enol-keto tautomerism of a-ketophosphonates. Proceedings of the National Academy of Sciences. [Link]

-

Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]

-

Feringa, B. L., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. [Link]

-

Bakhtar, F. K., et al. (2014). Recent advances in Michael addition of H-phosphonates. RSC Advances. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Trost, B. M., & Li, C.-J. (1999). A New Horner−Wadsworth−Emmons Type Coupling Reaction between Nonstabilized β-Hydroxy Phosphonates and Aldehydes or Ketones. Journal of the American Chemical Society. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2024). 22.1: Keto-Enol Tautomerism. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of β–keto-Phosphonates by Microwave-Assisted Palladium(II)-Catalyzed Addition Reaction to Nitriles [diva-portal.org]

- 3. BJOC - Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates [beilstein-journals.org]

- 4. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. New β-ketophosphonates for the synthesis of prostaglandin analogues. 2 Phosphonates with bicyclo[3.3.0]octene and bicyclo[3.3.0]octane scaffolds linked to the β-keto group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. datapdf.com [datapdf.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

2-Oxoheptylphosphonic acid molecular weight and solubility data

Executive Summary

This technical guide addresses the physicochemical properties of 2-oxoheptylphosphonic acid (

This document provides the calculated molecular weight, theoretical solubility profile, and a self-validating experimental protocol for determining exact solubility limits, as direct experimental data for the isolated acid is often absent from commercial catalogs.

Part 1: Physicochemical Identity & Molecular Weight[1][2]

The distinction between the free acid and its diester precursor is critical for accurate stoichiometric calculations in drug development.[1]

Core Chemical Data[1][3]

| Property | Data Value | Notes |

| Compound Name | 2-Oxoheptylphosphonic Acid | Also: (2-Oxoheptyl)phosphonic acid |

| CAS Number | Not Widely Listed | Note: The Dimethyl Ester is CAS 36969-89-8 |

| Chemical Formula | ||

| Molecular Weight | 194.17 g/mol | Calculated (Standard Atomic Weights) |

| Structure | ||

| pKa (Predicted) | Typical for alkylphosphonic acids [1] |

Structural Insight

The molecule features a lipophilic pentyl tail (

Part 2: Solubility Profile & Solvent Selection

Theoretical Solubility Matrix

Due to the amphiphilic nature of 2-oxoheptylphosphonic acid (polar head, non-polar tail), its solubility is highly pH-dependent.

| Solvent Class | Predicted Solubility | Mechanistic Rationale |

| Water (pH < 2) | Moderate | The protonated acid is moderately soluble due to H-bonding, but the lipophilic tail limits saturation. |

| Water (pH > 7.4) | High | Deprotonation to the mono- or dianion ( |

| Methanol / Ethanol | High | Excellent solvent matching for both the alkyl chain and the polar head group.[1] |

| DMSO / DMF | High | Standard solvents for biological assays; disrupts intermolecular H-bonding.[1] |

| Hexane / Toluene | Low / Negligible | The polar phosphonic acid group prevents dissolution in non-polar hydrocarbons.[1] |

Critical Formulation Note

For biological assays, do not dissolve the free acid directly in buffer.[1] Protocol: Dissolve in 100% DMSO to create a stock solution (e.g., 100 mM), then dilute into the assay buffer. This prevents kinetic precipitation.[1]

Part 3: Experimental Protocols

Since commercial Certificates of Analysis (CoA) typically refer to the ester, you must validate the solubility of the acid form in your specific matrix.[1]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for generating decision-quality solubility data.

Materials:

-

Target Solvent (e.g., PBS pH 7.4).[1]

-

Syringe Filter (0.22 µm PTFE or PVDF).[1]

-

HPLC-UV or LC-MS.[1]

Workflow:

-

Saturation: Add excess solid compound (approx. 20 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Clarification: Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant to remove micro-particulates.[1]

-

Quantification: Inject the filtrate into HPLC.

-

Note: If a standard curve for the acid is unavailable, hydrolyze a known concentration of the commercially available dimethyl ester (CAS 36969-89-8) using TMSBr (Trimethylsilyl bromide) to generate a quantitative standard [3].

-

Synthesis of the Acid from the Ester (In Situ)

If you cannot purchase the acid, generate it from Dimethyl 2-oxoheptylphosphonate :

-

Dissolve ester (1 eq) in anhydrous DCM.[1]

-

Add TMSBr (3-4 eq) at 0°C; warm to RT for 2 hours (cleaves methyl esters).

-

Concentrate in vacuo.[1]

-

Add MeOH/Water (95:5) and stir for 30 mins (hydrolyzes silyl esters to phosphonic acid).

-

Lyophilize to obtain the white solid acid [4].[1]

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow from the commercial reagent to the validated solubility data required for your study.

Figure 1: Workflow for converting the commercial phosphonate ester to the free acid and validating its solubility.

References

-

PubChem. (2025).[1][3][5][6] Compound Summary: Phosphonic Acids and pKa predictions. National Library of Medicine.[1] [Link]

-

Reich, H. J., & Bordwell, F. G. (2025).[1] pKa Data for Organophosphorus Compounds. University of Wisconsin-Madison.[1] [Link]

-

McKenna, C. E., et al. (1977).[1] Facile dealkylation of phosphonic acid dialkyl esters by bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications.[1] [Link]

Sources

- 1. phosphenous acid | HO2P | CID 22497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphonic acid,P-(2-oxoheptyl)-, dimethyl ester | 36969-89-8 [buyersguidechem.com]

- 3. Dimethyl (2-oxoheptyl)phosphonate | C9H19O4P | CID 580181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl (2-oxoheptyl)phosphonate | SIELC Technologies [sielc.com]

- 5. 2-Hydroxypropylphosphonic acid | C3H9O4P | CID 441028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-氧代己二酸 单钠盐 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

A Tale of Two Phosphonates: An In-Depth Technical Guide to 2-Oxoheptylphosphonic Acid and its Dimethyl Ester

For the modern researcher, scientist, and drug development professional, the nuanced differences between a parent compound and its esterified counterpart can unlock divergent pathways in synthesis and biological application. This guide delves into the distinct chemical identities and functional roles of 2-oxoheptylphosphonic acid and its dimethyl ester, providing a comprehensive technical overview grounded in established scientific principles and practical insights.

At a Glance: A Structural and Functional Dichotomy

At their core, 2-oxoheptylphosphonic acid and dimethyl (2-oxoheptyl)phosphonate are intimately related. The dimethyl ester is the synthetic precursor to the phosphonic acid, with the fundamental difference being the presence of two methyl ester groups on the phosphorus atom in the latter. This seemingly minor structural alteration dictates a profound divergence in their physicochemical properties, reactivity, and ultimate application.

2-Oxoheptylphosphonic Acid is a bifunctional molecule featuring a polar, acidic phosphonic acid group and a moderately long alkyl chain with a ketone functionality. Its high polarity and ability to chelate metals make it a candidate for applications in material science and as a structural motif in medicinal chemistry.[1]

Dimethyl (2-oxoheptyl)phosphonate , in contrast, is a neutral, more lipophilic molecule. The esterification of the phosphonic acid group renders it an invaluable reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the formation of carbon-carbon double bonds.

The structural relationship and primary application domains can be visualized as follows:

Physicochemical Properties: A Comparative Analysis

The differing functionalities of the acid and its ester manifest in their distinct physicochemical properties. The following table summarizes key data for dimethyl (2-oxoheptyl)phosphonate and the expected properties of 2-oxoheptylphosphonic acid based on the general characteristics of phosphonic acids.

| Property | Dimethyl (2-oxoheptyl)phosphonate | 2-Oxoheptylphosphonic Acid (Expected) |

| Molecular Formula | C9H19O4P | C7H15O4P |

| Molecular Weight | 222.22 g/mol [2] | 194.17 g/mol |

| Appearance | Clear, colorless to slightly yellow liquid[3] | Solid[1] |

| Boiling Point | 109 °C at 0.4 mmHg[2][3] | High boiling point, likely decomposes upon heating |

| Density | 1.07 g/mL at 25 °C[2][3] | Denser than water |

| Solubility | Soluble in organic solvents | Soluble in water and polar protic solvents; sparingly soluble in nonpolar organic solvents |

| Acidity (pKa) | Not applicable | pKa1 ≈ 2-3, pKa2 ≈ 7-8 |

Synthesis and Reactivity: A Tale of Two Ends

Dimethyl (2-oxoheptyl)phosphonate: A Workhorse in Olefination Chemistry

The primary utility of dimethyl (2-oxoheptyl)phosphonate lies in its role as a key intermediate in the synthesis of prostaglandins and other complex molecules.[4] It is a classic example of a phosphonate reagent used in the Horner-Wadsworth-Emmons (HWE) reaction .

The HWE reaction is a powerful method for the stereoselective synthesis of alkenes, particularly E-alkenes. The reaction involves the deprotonation of the phosphonate at the carbon adjacent to the phosphorus and carbonyl groups to form a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, followed by elimination to yield the alkene and a water-soluble phosphate byproduct.

The general workflow for the HWE reaction using dimethyl (2-oxoheptyl)phosphonate is illustrated below:

Sources

The Horner-Wadsworth-Emmons Reaction: A Strategic Tool for the Stereoselective Synthesis of Prostaglandin Side Chains

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development for treating conditions such as inflammation, pain, and glaucoma.[1][2] A key structural feature of prostaglandins is the presence of two side chains attached to a cyclopentane core, often containing specific stereochemically defined double bonds. The precise control of the geometry of these double bonds is paramount to the biological activity of the molecule. The Horner-Wadsworth-Emmons (HWE) reaction has emerged as a powerful and reliable method for the stereocontrolled synthesis of these crucial olefinic moieties.[3] This guide provides a comprehensive overview of the HWE reaction and its application in the synthesis of prostaglandin side chains, with a focus on the underlying mechanistic principles, strategies for stereochemical control, and practical experimental considerations.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination reaction that involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[4] This reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble dialkylphosphate byproduct.[4]

The reaction proceeds through a well-established mechanism:

-

Deprotonation: A base is used to deprotonate the carbon alpha to the phosphonate and an electron-withdrawing group (EWG), generating a resonance-stabilized phosphonate carbanion.[4]

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[5][6]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane. This step is often the rate-determining step of the reaction.[6][7]

-

Elimination: The oxaphosphetane collapses, leading to the formation of the alkene and a dialkylphosphate salt. This elimination is typically a syn-elimination.[8]

Caption: Generalized Mechanism of the Horner-Wadsworth-Emmons Reaction.

Stereochemical Control in Prostaglandin Side Chain Synthesis

The stereochemical outcome of the HWE reaction, i.e., the E/Z selectivity of the newly formed double bond, is a critical aspect of prostaglandin synthesis. The geometry of the alkene is influenced by several factors, including the structure of the phosphonate reagent, the nature of the base, the reaction solvent, and the temperature.[9]

The Predominance of the (E)-Alkene

In its classic form, the HWE reaction predominantly yields the thermodynamically more stable (E)-alkene.[4][10] This preference is attributed to the reversibility of the initial nucleophilic addition and the steric interactions in the transition state leading to the oxaphosphetane. The transition state that leads to the (E)-alkene is generally lower in energy as it minimizes steric hindrance between the substituents.[7][10]

A landmark example of the application of the HWE reaction in prostaglandin synthesis is the total synthesis of Prostaglandin F2α by E.J. Corey.[3][11] In this synthesis, the lower side chain is introduced via an HWE reaction between the "Corey aldehyde" and the sodium salt of dimethyl (2-oxoheptyl)phosphonate. This reaction proceeds with high (E)-selectivity to furnish the enone intermediate.[3][11]

Achieving (Z)-Selectivity: The Still-Gennari Modification

While the standard HWE reaction is highly effective for generating (E)-alkenes, the synthesis of certain prostaglandins and their analogues requires the formation of a (Z)-double bond. To address this challenge, the Still-Gennari modification of the HWE reaction was developed.[7][8] This modification utilizes phosphonates with electron-withdrawing groups on the phosphorus atom, such as bis(trifluoroethyl)phosphonates, and strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of crown ethers at low temperatures.[7]

The enhanced (Z)-selectivity is attributed to the acceleration of the elimination of the oxaphosphetane intermediate due to the electron-withdrawing nature of the trifluoroethoxy groups.[7] This rapid elimination from the kinetically favored erythro intermediate leads to the formation of the (Z)-alkene.

Caption: Factors influencing the stereochemical outcome of the HWE reaction.

Experimental Protocols

Preparation of a Standard Phosphonate Reagent: Dimethyl (2-oxoheptyl)phosphonate

This protocol describes the synthesis of the phosphonate reagent used in the Corey synthesis of Prostaglandin F2α via the Michaelis-Arbuzov reaction.[7]

Materials:

-

1-Bromo-2-heptanone

-

Trimethyl phosphite

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a solution of 1-bromo-2-heptanone (1.0 eq) in anhydrous toluene, add trimethyl phosphite (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess trimethyl phosphite under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford dimethyl (2-oxoheptyl)phosphonate.

Horner-Wadsworth-Emmons Reaction for Prostaglandin Side Chain Synthesis (Corey Synthesis)

This protocol outlines the HWE reaction to form the enone intermediate in the synthesis of Prostaglandin F2α.[3][11]

Materials:

-

Corey aldehyde (protected diol)

-

Dimethyl (2-oxoheptyl)phosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous dimethoxyethane (DME)

-

Argon or nitrogen atmosphere

-

Schlenk flask or similar apparatus

-

Magnetic stirrer

-

Syringes

Procedure:

-

Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DME in a Schlenk flask.

-

Cool the suspension to 0 °C and add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 eq) in anhydrous DME dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate anion.

-

In a separate flask, dissolve the Corey aldehyde (1.0 eq) in anhydrous DME.

-

Add the solution of the Corey aldehyde to the solution of the phosphonate anion at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired enone intermediate.

| Reaction Step | Reagents & Conditions | Yield | E/Z Selectivity | Reference |

| HWE Olefination | Corey aldehyde, dimethyl (2-oxoheptyl)phosphonate, NaH, DME, RT | ~70% (for two steps: oxidation and HWE) | Predominantly E | [3][11] |

| Still-Gennari Olefination | Aldehyde, bis(trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-6, THF, -78 °C | Varies, often >80% | High Z-selectivity | [7] |

Self-Validating Systems and Analytical Characterization

The success of the HWE reaction in prostaglandin synthesis relies on rigorous analytical characterization to confirm the structure and stereochemistry of the products. A self-validating system for these protocols involves a combination of the following techniques:

-

Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and for preliminary purification assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the stereochemistry of the double bond. The coupling constants between the vinylic protons in the ¹H NMR spectrum are diagnostic for determining the E/Z geometry. For (E)-alkenes, the coupling constant is typically in the range of 12-18 Hz, while for (Z)-alkenes, it is in the range of 7-12 Hz.

-

Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule, such as the carbonyl group of the enone and the double bond.

-

High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the product and, with appropriate standards, to quantify the E/Z ratio.

Conclusion

The Horner-Wadsworth-Emmons reaction is an indispensable tool in the synthetic chemist's arsenal for the construction of carbon-carbon double bonds, particularly in the context of complex natural product synthesis. Its reliability, stereoselectivity, and the mild reaction conditions make it highly suitable for the synthesis of prostaglandin side chains. The ability to selectively access both (E)- and (Z)-olefins through judicious choice of reagents and reaction conditions provides the flexibility required to synthesize a wide variety of prostaglandin analogues for biological evaluation. As the demand for novel prostaglandin-based therapeutics continues to grow, the HWE reaction will undoubtedly remain a cornerstone of synthetic strategies in this important area of drug discovery.

References

-

Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

-

Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

-

ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]

-

ACS Publications. (n.d.). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry. [Link]

-

CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

-

SynArchive. (n.d.). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). [Link]

-

PubMed. (n.d.). Synthesis of prostaglandin E(1) phosphate derivatives and their encapsulation in biodegradable nanoparticles. [Link]

-

ResearchGate. (n.d.). Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. [Link]

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. [Link]

-

Phys.org. (2024, December 6). Breakthrough in HWE reaction offers pathway for anti-cancer drug development. [Link]

-

RSC Publishing. (n.d.). Pot and time economies in the total synthesis of Corey lactone. [Link]

-

CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

-

PubMed. (2021, February 4). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]

-

ACS Publications. (2025, May 21). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. [Link]

-

Frontiers. (2020, November 12). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. [Link]

-

MDPI. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]

-

ResearchGate. (2025, August 6). Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. [Link]

-

PubMed. (n.d.). Prostaglandin E1 and F2 alpha stimulate differentiation and proliferation, respectively, of clonal osteoblastic MC3T3-E1 cells by different second messengers in vitro. [Link]

Sources

- 1. Synthesis of prostaglandin E(1) phosphate derivatives and their encapsulation in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin E1 and F2 alpha stimulate differentiation and proliferation, respectively, of clonal osteoblastic MC3T3-E1 cells by different second messengers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. synarchive.com [synarchive.com]

Dimethyl 2-oxoheptylphosphonate synthesis from dimethyl methylphosphonate

An In-depth Technical Guide to the Synthesis of Dimethyl 2-Oxoheptylphosphonate from Dimethyl Methylphosphonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of dimethyl 2-oxoheptylphosphonate, a valuable β-ketophosphonate intermediate, from dimethyl methylphosphonate. The document elucidates the core chemical principles, provides a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a practical and scientifically grounded understanding of this transformation.

Introduction: The Significance of β-Ketophosphonates

β-Ketophosphonates are a pivotal class of organophosphorus compounds, widely recognized for their utility as versatile synthetic intermediates. Their unique structure, featuring a ketone functionality two carbons away from a phosphonate group, makes them ideal precursors for the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.

Dimethyl 2-oxoheptylphosphonate, the subject of this guide, is a key building block in the synthesis of numerous biologically active molecules, including prostaglandins and their analogues. Its application extends to the preparation of inhibitors for enzymes like 5-lipoxygenase and prostaglandin synthase, highlighting its importance in medicinal chemistry and drug discovery.[1] This guide focuses on the most reliable and scalable method for its preparation: the acylation of the dimethyl methylphosphonate anion.

Synthetic Strategy: Acylation of a Phosphonate Carbanion

The most direct and widely adopted strategy for synthesizing β-ketophosphonates is the condensation reaction between a metallated phosphonate and an ester or other acylating agent.[2][3][4] This approach is generally preferred over alternatives like the Michaelis-Arbuzov reaction for this specific target, as the latter would necessitate the use of a potentially unstable α-halo ketone precursor.[2]

The core of the strategy involves two key transformations:

-

Deprotonation: The α-carbon of dimethyl methylphosphonate is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base, generating a highly nucleophilic phosphonate carbanion.

-

Nucleophilic Acyl Substitution: The generated carbanion attacks a suitable acylating agent (in this case, a derivative of hexanoic acid) to form the target β-ketophosphonate.

This method's efficacy hinges on precise control of reaction conditions to favor the desired pathway and suppress potential side reactions.

In-Depth Reaction Mechanism

Understanding the underlying mechanism is critical for troubleshooting and optimization. The process is typically conducted at cryogenic temperatures under an inert atmosphere to manage the high reactivity of the organometallic intermediate.

Step 1: Generation of the Lithiated Phosphonate

The reaction is initiated by the deprotonation of dimethyl methylphosphonate. A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is required to abstract the α-proton. The choice of base is crucial; sterically hindered, non-nucleophilic bases like LDA are often preferred to minimize competitive addition to the acylating agent.[3]

The reaction is performed in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), at -78 °C. The low temperature is essential to prevent side reactions of the unstable lithiated phosphonate, such as self-condensation or alkyl transfer.[2][3]

Step 2: Acylation with an Ester

The resulting lithiated phosphonate is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of an ester, such as methyl hexanoate. This addition forms a tetrahedral intermediate which subsequently collapses, eliminating a methoxide leaving group to yield the desired β-ketophosphonate.

A critical aspect of this reaction is the stoichiometry. The product, dimethyl 2-oxoheptylphosphonate, is more acidic than the starting dimethyl methylphosphonate. Therefore, the initially formed product is immediately deprotonated by another equivalent of the lithiated phosphonate or a second equivalent of the base. This necessitates the use of at least two equivalents of the base to drive the reaction to completion.[3]

Step 3: Aqueous Workup

The reaction is terminated by the addition of a mild proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This step quenches any remaining reactive species and protonates the enolate of the product, yielding the final neutral dimethyl 2-oxoheptylphosphonate.

Visualizing the Core Mechanism

The following diagram illustrates the key steps in the formation of dimethyl 2-oxoheptylphosphonate.

Sources

Beta-Keto Phosphonates: Precision Tools for Natural Product Scaffolding

Topic: Beta-Keto Phosphonate Building Blocks for Natural Product Synthesis Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

In the architecture of complex natural products—particularly polyketides, macrolides, and alkaloids—the construction of

This guide analyzes the strategic deployment of

Structural Utility & Mechanistic Principles

The utility of

The Horner-Wadsworth-Emmons (HWE) Advantage

While the Wittig reaction is robust, the HWE reaction using

-

E-Selectivity: Thermodynamic control typically favors the trans-alkene, essential for the rigid backbones of macrolides.

-

Purification: The phosphate byproduct is water-soluble, simplifying workup compared to triphenylphosphine oxide (TPPO) removal in Wittig chemistry.

-

Modularity: The electronic nature of the phosphonate alkoxy groups determines selectivity.

-

Standard: Dimethyl/Diethyl phosphonates

E-Selective . -

Still-Gennari Modification: Bis(2,2,2-trifluoroethyl) phosphonates

Z-Selective .

-

Mechanistic Pathway

The stereoselectivity is dictated by the reversibility of the initial betaine formation and the rate of elimination.

Figure 1: Mechanistic flow of the Horner-Wadsworth-Emmons reaction. The reversibility of the oxaphosphetane formation allows for thermodynamic equilibration to the more stable E-isomer.

Synthetic Strategies for Accessing Beta-Keto Phosphonates[2][3][4][5][6][7]

Accessing high-purity

Method A: The Arbuzov Reaction (Classical)

-

Reagents: Trialkyl phosphite +

-Halo ketone. -

Pros: Direct; works well for simple substrates.

-

Cons: Requires

-halo ketones (often lachrymators/unstable); high temperatures (

Method B: Acylation of Alkyl Phosphonates (Modern Standard)

This is the preferred method for complex natural product intermediates. It involves the condensation of a lithiated alkyl phosphonate (e.g., dimethyl methylphosphonate, DMMP) with an ester.[2]

-

Challenge: The product (

-KP) is more acidic than the starting phosphonate, leading to proton transfer and stalled conversion (requires 2 equivalents of base). -

Solution: The Maloney-Chung Protocol (Merck Process Research) utilizes a specific addition sequence to maintain high yields at

C rather than cryogenic temperatures (

Comparative Analysis of Synthesis Methods

| Feature | Arbuzov Reaction | Traditional Acylation ( | Maloney-Chung Acylation ( |

| Substrate | Ester | Ester | |

| Reagent | Trialkyl Phosphite | Li-Phosphonate (pre-formed) | Li-Phosphonate (in situ) |

| Temp | High ( | Cryogenic ( | Mild ( |

| Scalability | Moderate | Low (Cryo costs) | High |

| Atom Economy | Good | Poor (2 equiv base often used) | Excellent |

| Key Reference | Chem. Rev. 1981 [1] | J. Org. Chem. 1966 [2] | J. Org.[3] Chem. 2009 [3] |

Application in Natural Product Synthesis: Case Study

Target: Macrolide Antibiotics (Tylactone/Erythromycin Analogs)

In the synthesis of macrolides, the C1-C15 backbone is often assembled via iterative HWE couplings. A critical step involves installing the

Workflow Logic:

-

Fragment A: Complex aldehyde (Chiral).

-

Fragment B:

-Keto phosphonate (derived from a simple ester). -

Coupling: HWE reaction establishes the (E)-double bond geometry.

-

Result: Linear precursor ready for macrolactonization.

Figure 2: Retrosynthetic analysis of a macrolide enone fragment, highlighting the strategic disconnection to a beta-keto phosphonate building block.

Experimental Protocols

Protocol A: High-Yield Synthesis of Dimethyl (2-oxo-3-phenylpropyl)phosphonate

Based on the Maloney-Chung procedure [3]. This protocol avoids cryogenic conditions and minimizes side reactions.[2]

Reagents:

-

Dimethyl methylphosphonate (DMMP): 1.0 equiv

-

Methyl phenylacetate (Ester): 1.0 equiv

-

LDA (Lithium Diisopropylamide): 2.0 equiv (2.0 M in THF/heptane)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Preparation: Charge a flame-dried flask with DMMP (12.4 g, 100 mmol) and methyl phenylacetate (15.0 g, 100 mmol) in anhydrous THF (100 mL). Cool the mixture to

C. -

Addition: Add the LDA solution (100 mL, 200 mmol) dropwise over 30 minutes via an addition funnel. Maintain internal temperature

C.-

Note: Adding the base to the mixture of ester and phosphonate ("inverse addition") prevents the self-condensation of the phosphonate anion.

-

-

Reaction: Stir at

C for 30 minutes. Monitor by TLC or HPLC. -

Quench: Pour the reaction mixture into a cold solution of 1N HCl (250 mL).

-

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over MgSO -

Purification: The crude oil often solidifies or can be purified via short-path distillation or silica gel chromatography (EtOAc/Hexanes).

Protocol B: Standard HWE Olefination

General procedure for coupling the synthesized

Reagents:

- -Keto Phosphonate: 1.2 equiv

-

Aldehyde: 1.0 equiv

-

Base: NaH (60% dispersion in oil) or LiCl/DBU (Masamune-Roush conditions for mildness).

-

Solvent: THF or MeCN.

Step-by-Step (NaH Method):

-

Activation: Suspend NaH (1.2 equiv) in anhydrous THF at

C. -

Deprotonation: Add the

-keto phosphonate (dissolved in THF) dropwise. Evolution of -

Coupling: Add the aldehyde dropwise at

C. -

Completion: Allow to warm to room temperature. Stir for 2–4 hours.

-

Workup: Quench with saturated

. Extract with diethyl ether. The aqueous layer contains the diethyl phosphate salt.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield in Acylation | Proton transfer to product (product is more acidic than SM). | Ensure 2.0+ equivalents of base are used. Switch to the Maloney protocol (base added to mixture) to minimize residence time of the anion. |

| Poor E/Z Selectivity | Kinetic control dominant; insufficient equilibration. | Switch solvent to THF (favors E). Avoid crown ethers (which can promote Z). Increase reaction time before quenching. |

| No Reaction (HWE) | Steric hindrance or enolization of aldehyde. | Use Masamune-Roush conditions (LiCl/DBU/MeCN) which are milder and prevent aldehyde enolization [4]. |

| Oily Product | Residual phosphate byproducts. | Ensure thorough aqueous washing. Phosphate diesters are water-soluble; phosphonates are less so. |

References

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

-

Corey, E. J., & Kwiatkowski, G. T. (1966).[3] The Synthesis of Olefins from O,O'-Dialkyl

-Lithioalkylphosphonates. Journal of the American Chemical Society, 88(23), 5654–5656. Link -

Maloney, K. M., & Chung, J. Y. (2009).[4] A General Procedure for the Preparation of

-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. Link -

Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for the Condensation of Phosphonates with Aldehydes. Tetrahedron Letters, 25(21), 2183–2186. Link

Sources

- 1. Synthesis of β–keto-Phosphonates by Microwave-Assisted Palladium(II)-Catalyzed Addition Reaction to Nitriles [diva-portal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]

A Strategic Guide to the Procurement and Quality Control of High-Purity 2-Oxoheptylphosphonic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Oxoheptylphosphonic acid is a key synthetic intermediate, notably in the development of novel therapeutic agents. However, its commercial availability is not straightforward; it is typically not an off-the-shelf product. This guide provides a comprehensive framework for researchers and drug development professionals on the strategic procurement of high-purity 2-Oxoheptylphosphonic acid. We will delve into the common synthesis pathways, provide actionable guidance on engaging with custom synthesis partners, and detail the critical analytical methods for ensuring the compound meets the rigorous purity standards required for research and development.

Introduction: The Scientific Context of 2-Oxoheptylphosphonic Acid

2-Oxoheptylphosphonic acid is an organophosphorus compound characterized by a ketone functional group at the second position of a seven-carbon chain, with a phosphonic acid group at the terminus. Its primary significance in the scientific literature lies in its role as a crucial building block in the synthesis of more complex molecules. Notably, it has been identified as a key intermediate in the preparation of potent inhibitors of enzymes implicated in various diseases.

The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Therefore, a thorough understanding of its procurement and quality control is essential for any research or development program that relies on it.

The Procurement Landscape: Navigating Custom Synthesis

Identifying and Vetting Potential Synthesis Partners

The selection of a CSO is a critical step. Researchers should seek partners with demonstrated expertise in phosphonate chemistry. Key criteria for selection include:

-

Track Record: A history of successfully synthesizing similar organophosphorus compounds.

-

Analytical Capabilities: In-house capabilities for comprehensive quality control, including high-field NMR (¹H, ¹³C, ³¹P), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

-

Scalability: The ability to scale the synthesis from milligrams to kilograms, depending on the project's future needs.

-

Transparency: Willingness to share analytical data and discuss the synthesis process.

Leading Custom Synthesis Organizations

While a definitive list is dynamic, the following table presents examples of CSOs and chemical suppliers known for their custom synthesis services and expertise in complex organic chemistry. It is recommended to contact them directly to inquire about their capabilities regarding 2-Oxoheptylphosphonic acid.

| Company/Supplier | Specialization | Website |

| Sigma-Aldrich (Merck) | Custom synthesis and catalog chemicals | |

| Santa Cruz Biotechnology | Biochemicals and custom synthesis | |

| Cayman Chemical | Fine biochemicals and custom synthesis | |

| Toronto Research Chemicals (TRC) | Complex organic chemicals and custom synthesis | |

| Selleck Chemicals | Inhibitors and custom synthesis |

Synthesis and Mechanistic Considerations

Understanding the synthetic route is crucial for informed discussions with a CSO and for anticipating potential impurities. The scientific literature, particularly patents, outlines several viable pathways. A common and efficient method involves the reaction of a terminal alkyne with a phosphorus source, followed by hydration of the alkyne.

A Prevalent Synthetic Pathway

A widely referenced synthesis starts from 1-octyne. This pathway is advantageous due to the relatively low cost of the starting materials and the straightforward nature of the transformations.

Caption: A common synthetic route to 2-Oxoheptylphosphonic acid from 1-octyne.

Mechanism and Rationale:

-

Phosphonylation of 1-Octyne: The reaction of 1-octyne with phosphorus trichloride (PCl₃) in the presence of oxygen (from air) forms an intermediate phosphonic dichloride. This is a radical reaction initiated by the PCl₃ and oxygen.

-

Hydrolysis: The subsequent hydrolysis of the phosphonic dichloride with water is a vigorous reaction that replaces the chlorine atoms with hydroxyl groups, yielding oct-1-ynylphosphonic acid. Careful control of the reaction temperature is crucial at this stage.

-

Hydration of the Alkyne: The final step is the hydration of the carbon-carbon triple bond of oct-1-ynylphosphonic acid. This is typically achieved using a mercury-catalyzed reaction in the presence of sulfuric acid and water. This reaction follows Markovnikov's rule, leading to the formation of the ketone at the second carbon position.

Quality Control and Analytical Verification

For a synthetic intermediate like 2-Oxoheptylphosphonic acid, "high purity" is generally defined as ≥98%. Achieving and verifying this level of purity requires a suite of analytical techniques.

Recommended Analytical Techniques

The following table summarizes the essential analytical methods for characterizing the final product.

| Analytical Method | Purpose | Key Parameters to Observe |

| ¹H NMR | Structural confirmation and impurity identification | Chemical shifts and integration of protons on the alkyl chain. Absence of signals corresponding to starting materials or side-products. |

| ³¹P NMR | Confirmation of the phosphonic acid group and phosphorus-containing impurities | A single peak at the characteristic chemical shift for alkylphosphonic acids. Absence of peaks from unreacted phosphorus reagents. |

| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram. The mass spectrum should show the expected molecular ion peak. |

| FT-IR | Functional group analysis | Presence of characteristic stretches for C=O (ketone), P=O, and O-H (phosphonic acid). |

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of 2-Oxoheptylphosphonic acid. The specific conditions may need to be optimized by the analytical chemist.

Objective: To determine the purity of a sample of 2-Oxoheptylphosphonic acid by measuring the area percentage of the main peak.

Materials:

-

2-Oxoheptylphosphonic acid sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable acid for pH adjustment)

-

C18 reverse-phase HPLC column

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Degas both mobile phases using sonication or vacuum filtration.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 2-Oxoheptylphosphonic acid sample.

-

Dissolve the sample in a suitable solvent (e.g., a small amount of acetonitrile or the initial mobile phase composition) to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 210 nm (as the ketone provides some UV absorbance).

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B

-

20-25 min: Re-equilibration at 5% B

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to 2-Oxoheptylphosphonic acid.

-

Purity (%) = (Area of main peak / Total area of all peaks) x 100.

-

The Custom Synthesis Workflow: A Step-by-Step Guide

Engaging a CSO follows a structured process. Understanding this workflow helps in planning and managing the procurement of 2-Oxoheptylphosphonic acid efficiently.

Caption: The typical workflow for a custom chemical synthesis project.

Safe Handling and Storage

As with all phosphonic acids, 2-Oxoheptylphosphonic acid should be handled with care in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

While not a catalog chemical, high-purity 2-Oxoheptylphosphonic acid is accessible to the research and drug development community through strategic partnerships with custom synthesis organizations. A successful procurement hinges on a clear understanding of the synthesis, precise definition of purity requirements, and a robust analytical plan for verification. By following the guidelines outlined in this document, researchers can confidently source this critical intermediate, ensuring the integrity and success of their scientific endeavors.

References

- Google Patents. (n.d.). Preparation of 2-oxoheptylphosphonic acid as an intermediate for the synthesis of prostaglandins.

- Google Patents. (n.d.). Process for the preparation of 2-oxoheptylphosphonic acid.

Methodological & Application

Protocol for Horner-Wadsworth-Emmons reaction with 2-oxoheptylphosphonate

Application Note: High-Fidelity Synthesis of

Executive Summary

This Application Note details the protocol for utilizing dimethyl (2-oxoheptyl)phosphonate (CAS: 36969-89-8) in the Horner-Wadsworth-Emmons (HWE) olefination. Unlike simple phosphonoacetates, this

We present two validated methodologies:

-

Method A (Standard): Sodium Hydride (NaH) mediated olefination for robust substrates.

-

Method B (High-Precision): Masamune-Roush conditions (LiCl/DBU) for base-sensitive aldehydes and maximum E-stereoselectivity.

Reagent Profile & Chemical Competency

| Parameter | Specification |

| Reagent Name | Dimethyl (2-oxoheptyl)phosphonate |

| CAS Number | 36969-89-8 |

| Structure | |

| Molecular Weight | 222.22 g/mol |

| pKa ( | ~14–15 (DMSO) |

| Role | Nucleophilic carbanion source for enone synthesis |

| Key Advantage | High E-selectivity; water-soluble phosphate byproduct |

Expert Insight: The presence of the ketone carbonyl adjacent to the phosphonate significantly increases the acidity of the

Mechanistic Pathway & Stereocontrol

The HWE reaction proceeds through a rate-determining nucleophilic attack followed by a rapid elimination. The stereoselectivity is governed by the reversibility of the initial addition and the stability of the oxaphosphetane intermediate.

Figure 1: Mechanistic Cascade and Stereochemical Divergence

Caption: Kinetic pathway favoring thermodynamic (E)-alkene formation via oxaphosphetane elimination.[1]

Experimental Protocols

Method A: Standard NaH Protocol

Best for: Unhindered, base-stable aldehydes where maximum reaction rate is required.

Reagents:

-

Dimethyl (2-oxoheptyl)phosphonate (1.2 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

Anhydrous THF (0.2 M concentration relative to aldehyde)

Step-by-Step Workflow:

-

Activation: To a flame-dried flask under Argon, add NaH (1.2 equiv). Wash with dry hexanes (2x) to remove mineral oil if strict stoichiometry is required; otherwise, use as is.

-

Solvation: Suspend NaH in anhydrous THF at 0 °C.

-

Deprotonation: Add Dimethyl (2-oxoheptyl)phosphonate (1.2 equiv) dropwise (neat or as a concentrated THF solution).

-

Observation: Evolution of H

gas. Solution typically turns clear/yellow. -

Time: Stir at 0 °C for 20–30 minutes to ensure complete enolate formation.

-

-

Coupling: Add the aldehyde (1.0 equiv) dropwise as a solution in THF.

-

Reaction: Allow the mixture to warm to room temperature (23 °C). Stir for 1–4 hours.

-

Monitoring: Check TLC for disappearance of aldehyde.

-

-

Quench: Cool to 0 °C. Carefully add saturated aqueous NH

Cl. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO

Method B: Masamune-Roush Conditions (LiCl / DBU)

Best for: Base-sensitive substrates (e.g.,

Scientific Rationale: Lithium chloride (LiCl) increases the acidity of the phosphonate via chelation to the carbonyls, allowing the use of the weaker base DBU. This "soft" deprotonation prevents aldol side-reactions.

Reagents:

-

Dimethyl (2-oxoheptyl)phosphonate (1.2 equiv)

-

Lithium Chloride (anhydrous) (1.5 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

-

Anhydrous Acetonitrile (MeCN) (Preferred) or THF

Step-by-Step Workflow:

-

Preparation: Flame-dry LiCl in the reaction flask under high vacuum (heat gun) to ensure total dryness. Cool under Argon.

-

Solution A: Add anhydrous MeCN to the LiCl. Add Dimethyl (2-oxoheptyl)phosphonate (1.2 equiv). Stir for 10 minutes to facilitate Li

coordination. -

Base Addition: Add DBU (1.2 equiv) at 0 °C. Stir for 15 minutes.

-

Note: The solution may become slightly cloudy or change color, indicating enolate formation.

-

-

Coupling: Add the aldehyde (1.0 equiv) in minimal MeCN.

-

Reaction: Stir at room temperature. These reactions are often slower than NaH runs; allow 4–12 hours.

-

Workup: Dilute with Et

O (ether precipitates lithium salts). Wash with 1N HCl (to remove DBU), then saturated NaHCO

Critical Process Parameters (CPP) & Troubleshooting

Table 1: Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield | Enolization of aldehyde | Switch to Method B (LiCl/DBU) or Ba(OH) |

| Low E/Z Ratio | Kinetic trapping | Switch solvent to THF (Method B); lower temperature to -20 °C. |

| No Reaction | Wet reagents | LiCl is hygroscopic. Flame-dry LiCl immediately before use. |

| Byproduct in NMR | Phosphonate excess | The dimethyl phosphate byproduct is water-soluble. Increase water wash volume or use basic wash (NaOH) if product is stable. |

Figure 2: Decision Logic for Protocol Selection

Caption: Logic flow for selecting the appropriate HWE protocol based on substrate stability.

Safety & Waste Management

-

Phosphonate Toxicity: Organophosphorus compounds can exhibit neurotoxicity. Handle in a fume hood.

-

Reaction Byproducts: The dimethyl phosphate byproduct is water-soluble and generally low-toxicity compared to phosphine oxides (Wittig), but aqueous waste should be treated as phosphate-containing effluent.

-

Base Handling: NaH releases flammable hydrogen gas. DBU is corrosive.[4]

References

-

Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU.[5] Tetrahedron Letters, 25(21), 2183–2186.

-